molecular formula C8H15NO B13009660 (5-Oxaspiro[3.4]octan-7-yl)methanamine

(5-Oxaspiro[3.4]octan-7-yl)methanamine

Cat. No.: B13009660
M. Wt: 141.21 g/mol
InChI Key: KTCYAXRENJHNGP-UHFFFAOYSA-N
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Description

(5-Oxaspiro[34]octan-7-yl)methanamine is a chemical compound with the molecular formula C8H15NO It is characterized by a spirocyclic structure, which includes an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxaspiro[3.4]octan-7-yl)methanamine typically involves the formation of the spirocyclic ring system followed by the introduction of the methanamine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with an amine in the presence of a catalyst can lead to the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Oxaspiro[3.4]octan-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(5-Oxaspiro[3.4]octan-7-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-Oxaspiro[3.4]octan-7-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic structures but differ in the size and composition of the rings.

    1,3-Dioxane and 1,3-Dithiane derivatives: These compounds contain oxygen or sulfur atoms in their ring systems, similar to (5-Oxaspiro[3.4]octan-7-yl)methanamine.

Uniqueness

(5-Oxaspiro[34]octan-7-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

The compound (5-Oxaspiro[3.4]octan-7-yl)methanamine is a spirocyclic amine that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula : C8H15NO
Molecular Weight : 155.21 g/mol
Structure : The compound features a unique spirocyclic structure characterized by a spiro linkage formed by two rings connected through an oxygen atom, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The presence of the methanamine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, which can modulate various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activities .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that spirocyclic amines can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation . Further research is needed to elucidate the specific mechanisms by which this compound exerts these effects.

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the effects of various spirocyclic compounds on cancer cell lines found that certain derivatives showed significant cytotoxicity at micromolar concentrations, indicating potential therapeutic applications for this compound in oncology .
  • Antimicrobial Screening : In a comparative analysis, several spirocyclic compounds were screened for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited potent inhibitory effects, suggesting that this compound could be explored further as an antimicrobial agent .
  • Mechanistic Insights : Research into the mechanism of action revealed that the compound could modulate key signaling pathways involved in inflammation and cellular stress responses, providing insights into its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
This compoundAntimicrobial, AnticancerInduces apoptosis; inhibits bacterial growth
{6-Oxaspiro[3.4]octan-5-yl}methanamineAntimicrobialEffective against multiple bacterial strains
{5-Oxaspiro[3.4]octan-6-yl}methanamineAnticancerCytotoxic effects observed in cancer cell lines

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-oxaspiro[3.4]octan-7-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-5-7-4-8(10-6-7)2-1-3-8/h7H,1-6,9H2

InChI Key

KTCYAXRENJHNGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(CO2)CN

Origin of Product

United States

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